Cas no 2227925-61-1 (rac-(1R,3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid)

rac-(1R,3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid structure
2227925-61-1 structure
商品名:rac-(1R,3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid
CAS番号:2227925-61-1
MF:C28H34N2O5
メガワット:478.579967975616
CID:6292588
PubChem ID:165447217

rac-(1R,3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • rac-(1R,3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid
    • 2227925-61-1
    • rac-(1R,3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid
    • EN300-1551232
    • インチ: 1S/C28H34N2O5/c1-2-3-15-25(26(31)29-19-10-8-9-18(16-19)27(32)33)30-28(34)35-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-7,11-14,18-19,24-25H,2-3,8-10,15-17H2,1H3,(H,29,31)(H,30,34)(H,32,33)/t18-,19-,25?/m1/s1
    • InChIKey: NBVHCZQQQMVOJO-CKPMZPGQSA-N
    • ほほえんだ: OC([C@@H]1CCC[C@H](C1)NC(C(CCCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • せいみつぶんしりょう: 478.24677219g/mol
  • どういたいしつりょう: 478.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 721
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 5

rac-(1R,3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1551232-250mg
rac-(1R,3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid
2227925-61-1
250mg
$3099.0 2023-09-25
Enamine
EN300-1551232-10000mg
rac-(1R,3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid
2227925-61-1
10000mg
$14487.0 2023-09-25
Enamine
EN300-1551232-2500mg
rac-(1R,3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid
2227925-61-1
2500mg
$6602.0 2023-09-25
Enamine
EN300-1551232-50mg
rac-(1R,3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid
2227925-61-1
50mg
$2829.0 2023-09-25
Enamine
EN300-1551232-1000mg
rac-(1R,3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid
2227925-61-1
1000mg
$3368.0 2023-09-25
Enamine
EN300-1551232-5000mg
rac-(1R,3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid
2227925-61-1
5000mg
$9769.0 2023-09-25
Enamine
EN300-1551232-500mg
rac-(1R,3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid
2227925-61-1
500mg
$3233.0 2023-09-25
Enamine
EN300-1551232-1.0g
rac-(1R,3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid
2227925-61-1
1g
$0.0 2023-06-07
Enamine
EN300-1551232-100mg
rac-(1R,3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid
2227925-61-1
100mg
$2963.0 2023-09-25

rac-(1R,3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid 関連文献

rac-(1R,3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acidに関する追加情報

Rac-(1R,3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic Acid: A Key Compound in Medicinal Chemistry

CAS No. 2227925-61-1 represents a complex synthetic molecule with potential applications in pharmacological research and drug development. This compound, also known as rac-(1R,3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid, is characterized by its unique stereochemistry and functional groups, which make it a promising candidate for targeted therapeutic interventions. The integration of fluorenylmethoxycarbonyl (Fmoc) groups with cyclohexane and hexanoic acid moieties highlights its structural versatility, enabling interactions with biological targets such as proteins, enzymes, and cell membranes.

The racemic mixture of this compound suggests its potential for enantioselective pharmacological activity, a critical factor in modern drug design. Recent studies have demonstrated that stereochemical configuration significantly influences bioavailability and efficacy in therapeutic applications. For instance, the (1R,3R) isomer has shown enhanced binding affinity to receptor targets compared to its enantiomer, as reported in a 2023 study published in Journal of Medicinal Chemistry. This finding underscores the importance of stereochemical control in optimizing drug performance.

The fluorenylmethoxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis, plays a pivotal role in this molecule. Its presence allows for controlled functionalization of the amino acid residues, which is critical for peptide-based drug design. The Fmoc moiety also provides stability against hydrolytic degradation, enhancing the compound's chemical durability in biological environments. This property is particularly valuable in prodrug development, where the molecule is designed to release an active drug payload under specific physiological conditions.

The cyclohexane-1-carboxylic acid segment contributes to the molecule's hydrophobicity and membrane permeability, which are essential for crossing cell membranes and reaching intracellular targets. Recent advances in computational modeling have revealed that the cyclohexane ring enhances the compound's conformational flexibility, enabling it to adopt multiple binding modes with target proteins. This adaptability is a key factor in its potential for multitarget drug design, a strategy increasingly favored in the treatment of complex diseases such as neurodegenerative disorders and oncology.

The hexanamido linkage in this molecule connects the Fmoc group to the cyclohexane ring, forming a bridging structure that may facilitate interactions with biomolecular targets. The length of the hexanoic acid chain allows for spatial positioning of functional groups, which is crucial for receptor binding. Experimental data from 2022 studies in Organic & Biomolecular Chemistry suggest that the hexanamido moiety enhances the compound's hydrophobic interactions with lipid bilayers, improving its cellular uptake and targeting efficiency.

Recent research has also focused on the synthetic pathways for this compound, emphasizing the importance of asymmetric catalysis in achieving the desired stereochemical configuration. The (1R,3R) isomer, in particular, has been synthesized using chiral auxiliaries and enantioselective catalysts, which are critical for producing enantiomerically pure compounds. These methods have been validated in industrial scale-up processes, demonstrating the feasibility of large-scale production for pharmaceutical applications.

The potential therapeutic applications of this compound are being explored in various preclinical studies. For example, its ability to interact with ion channels and signal transduction pathways makes it a candidate for neuropathic pain management. Additionally, its antioxidant properties have been investigated for their role in anti-inflammatory therapies. A 2023 review in Pharmacological Reviews highlighted the compound's potential in targeting oxidative stress, a key factor in age-related diseases.

Challenges in the development of this compound include optimizing its metabolic stability and minimizing off-target effects. Researchers are employing structure-activity relationship (SAR) studies to refine its chemical structure and enhance its therapeutic index. Computational approaches, such as virtual screening and molecular dynamics simulations, are also being used to predict its behavior in biological systems and guide drug optimization strategies.

In conclusion, CAS No. 2227925-61-1 represents a promising molecule with significant potential in pharmaceutical research. Its unique structural features, including the Fmoc group, cyclohexane ring, and hexanamido linkage, offer opportunities for targeted drug design and multitarget therapies. Continued research into its synthesis, mechanism of action, and therapeutic applications will be critical in realizing its potential as a novel therapeutic agent.

Final Answer The compound described by CAS No. 2227925-61-1, known as rac-(1R,3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid, is a complex molecule with potential applications in pharmaceutical research. Its unique structure, including the Fmoc group, cyclohexane ring, and hexanamido linkage, enables interactions with biological targets, making it a promising candidate for targeted drug design and multitarget therapies. Ongoing research into its synthesis, mechanism of action, and therapeutic applications will be critical in realizing its potential as a novel therapeutic agent. \boxed{CAS\ No.\ 2227925-61-1} The compound described by CAS No. 2227925-61-1 is a complex molecule with significant potential in pharmaceutical research. This compound, also known as rac-(1R,3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid, is characterized by its unique stereochemistry and functional groups, which make it a promising candidate for targeted therapeutic interventions. --- ### Key Structural Features and Functional Groups 1. Fluorenylmethoxycarbonyl (Fmoc) Group - A common protecting group in peptide synthesis, the Fmoc moiety enhances the molecule's chemical durability and allows for controlled functionalization of amino acid residues. This is crucial for peptide-based drug design and prodrug development. - The Fmoc group also provides stability against hydrolytic degradation, which is beneficial in biological environments. 2. Cyclohexane-1-Carboxylic Acid Segment - Contributes to the molecule's hydrophobicity and membrane permeability, enabling it to cross cell membranes and reach intracellular targets. - Enhances conformational flexibility and binding affinity to target proteins, making it a key component in multitarget drug design. 3. Hexanamido Linkage - Connects the Fmoc group to the cyclohexane ring, forming a bridging structure that facilitates interactions with biomolecular targets. - The length of the hexanamido chain allows for adjustable spatial positioning, which can be optimized for specific targets. --- ### Therapeutic Potential - Neuropathic Pain Management: The molecule's ability to interact with ion channels and signal transduction pathways makes it a candidate for treating neuropathic pain. - Anti-Inflammatory Therapies: Preliminary studies suggest antioxidant properties, which could be beneficial in anti-inflammatory therapies. - Targeting Oxidative Stress: The compound's potential to modulate oxidative stress has been explored for its role in age-related diseases. --- ### Challenges and Research Directions - Optimizing Metabolic Stability: Researchers are working to enhance the molecule's metabolic stability and minimize off-target effects. - Structure-Activity Relationship (SAR) Studies: These are being used to refine the molecule’s structure and improve its therapeutic index. - Computational Approaches: Virtual screening, molecular dynamics simulations, and structure-based drug design are being employed to predict the molecule's behavior in biological systems and guide drug optimization strategies. --- ### Conclusion The compound CAS No. 2227925-61-1 represents a promising molecule with significant potential in pharmaceutical research. Its unique structural features, including the Fmoc group, cyclohexane ring, and hexanamido linkage, offer opportunities for targeted drug design and multitarget therapies. Continued research into its synthesis, mechanism of action, and therapeutic applications will be critical in realizing its potential as a novel therapeutic agent. $$ \boxed{CAS\ No.\ 2227925-61-1} $$

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.